2-Isopropyl-4-methyl-1,3-dioxolane

Description

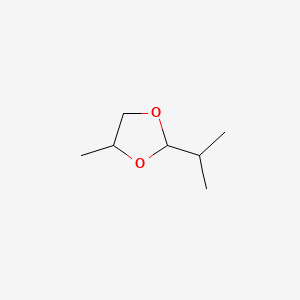

2-Isopropyl-4-methyl-1,3-dioxolane (CAS RN: 4287) is a cyclic acetal derived from the reaction of isobutyraldehyde and 1,2-propanediol. It is characterized by a five-membered 1,3-dioxolane ring substituted with a methyl group at position 4 and an isopropyl group at position 2 . This compound is notable for its fresh fruit and apple-like aroma, making it a valuable flavoring agent in the food and fragrance industries .

The synthesis of this compound has been optimized using heteropolyacid catalysts like TiSiW₁₂O₄₀/TiO₂, which offer advantages over traditional sulfuric acid methods, including reduced equipment corrosion, easier post-reaction processing, and high yields (up to 92.1%) . Its commercial applications are supported by its approval as a food additive under Chinese regulations, where it is listed as "this compound" (异丁醛1,2-丙二醇缩醛) .

Properties

CAS No. |

67879-60-1 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4-methyl-2-propan-2-yl-1,3-dioxolane |

InChI |

InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3 |

InChI Key |

NWXXKKDLGZLEGH-UHFFFAOYSA-N |

SMILES |

CC1COC(O1)C(C)C |

Canonical SMILES |

CC1COC(O1)C(C)C |

Other CAS No. |

67879-60-1 |

Pictograms |

Flammable |

Origin of Product |

United States |

Scientific Research Applications

Flavoring Applications

Flavoring Agent : 2-Isopropyl-4-methyl-1,3-dioxolane is recognized for its flavoring properties. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned FEMA number 4287. The compound imparts a pleasant taste profile, making it suitable for various food products .

Flavor Characteristics

- Aroma Profile : Penetrating, wine-like scent

- Common Uses : Employed in beverages such as whiskey and vermouth, as well as in confectionery and baked goods .

Fragrance Applications

The compound is also utilized in the fragrance industry due to its pleasant olfactory properties. It is incorporated into various cosmetic products, perfumes, and household fragrances.

Fragrance Composition

- Use in Perfumes : Acts as a key ingredient in formulating complex fragrance compositions.

- Stability and Compatibility : Exhibits good stability when mixed with other fragrance components, enhancing the overall scent profile .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, contributing to the development of more complex molecules.

Synthetic Pathways

- Formation of Dioxolanes : The compound can be synthesized through the reaction of isobutyraldehyde with propylene glycol under controlled conditions.

- Use in Medicinal Chemistry : It has potential applications in synthesizing pharmaceutical compounds due to its ability to form derivatives that exhibit biological activity .

Case Study 1: Flavor Evaluation

A study conducted by JECFA assessed the safety and efficacy of this compound as a food additive. The findings confirmed its GRAS (Generally Recognized As Safe) status when used within specified limits in food products .

Case Study 2: Fragrance Development

In a fragrance formulation study, this compound was combined with other essential oils to create a unique scent profile for a new line of perfumes. The resulting compositions were well-received for their complexity and lasting power .

Comparison with Similar Compounds

Table 1: Comparison of 2-Isopropyl-4-methyl-1,3-dioxolane with Structural Analogues

Reactivity and Stability

Hydrolysis Mechanisms :

- 2-Methyl-1,3-dioxolane undergoes A-1 hydrolysis (rate-dependent on solvent polarity), while 2-methyl-4-methylene-1,3-dioxolane follows an A-Se2 mechanism. Despite structural similarities, solvent effects on transition states are comparable .

- 2-Phenyl-1,3-dioxolane exhibits stability under oxidative conditions (e.g., with K₂Cr₂O₇), suggesting aryl substituents enhance resistance to degradation .

- Thermal and Chemical Stability: Fluorinated derivatives like poly(PFMMD) demonstrate exceptional thermal stability and inertness, enabling use in high-performance gas separation membranes . Non-fluorinated analogues (e.g., this compound) are volatile but stable enough for food applications, with concentrations in beverages typically below 100 μg/L .

Preparation Methods

Reaction Mechanism and Conditions

Dehydration of Isopropyl Alcohol :

Isopropyl alcohol undergoes dehydration over a sulfonic acid-functionalized cation exchange resin (CER) to yield propylene:

$$

\text{(CH₃)₂CHOH} \xrightarrow{\text{CER}} \text{C₃H₆} + \text{H₂O}

$$

Reaction conditions: 150°C, 1–10 hours.Formaldehyde Generation :

1,3,5-Trioxane decomposes in acidic media to release monomeric formaldehyde:

$$

\text{(CH₂O)₃} \xrightarrow{\text{H⁺}} 3\,\text{CH₂O}

$$Cyclocondensation :

Propylene reacts with formaldehyde in the presence of CER, forming this compound:

$$

\text{C₃H₆} + \text{CH₂O} \xrightarrow{\text{CER}} \text{C₇H₁₄O₂}

$$

The reaction favors trans-isomer formation under elevated temperatures (130–150°C).

Advantages :

- One-pot synthesis with high atom economy.

- Cation exchange resins enable easy catalyst separation and minimal corrosion.

Limitations :

Halogenation and Nucleophilic Substitution of Methylene Dioxolanes

A patent-pending method describes the synthesis of related dioxolane derivatives via halogenation and subsequent nucleophilic substitution. While optimized for thiazole synthesis, this approach is adaptable to this compound.

Stepwise Procedure

Halogenation of Methylene Dioxolane :

2,2-Dimethyl-4-methylene-1,3-dioxolane reacts with thionyl chloride (SOCl₂) in dichloromethane at 5°C:

$$

\text{C₆H₁₀O₂} + \text{SOCl₂} \rightarrow \text{C₆H₉ClO₂} + \text{HCl} + \text{SO₂}

$$

The intermediate chlorinated dioxolane is isolated via solvent removal.Alkylation with Isopropyl Groups :

The chlorinated intermediate undergoes nucleophilic substitution with isopropylmagnesium bromide in tetrahydrofuran (THF):

$$

\text{C₆H₉ClO₂} + \text{(CH₃)₂CHMgBr} \rightarrow \text{C₇H₁₄O₂} + \text{MgBrCl}

$$

Reaction conditions: −78°C to room temperature, 2–6 hours.

Key Parameters :

- Solvent polarity critically influences substitution efficiency.

- Anhydrous conditions prevent hydrolysis of the Grignard reagent.

Comparative Analysis of Synthetic Methods

Insights :

- Acid-catalyzed methods are industrially scalable but require precise control to prevent decomposition.

- Halogenation-substitution offers flexibility in substituent introduction but involves multi-step protocols.

Characterization and Spectral Data

Post-synthesis characterization relies on:

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?

- Methodological Answer : Integrate AI tools like ICReDD’s reaction prediction algorithms with robotic high-throughput screening (HTS). Generative adversarial networks (GANs) can propose new derivatives, while natural language processing (NLP) mines literature for unexplored applications. Feedback loops between computational predictions and experimental validation refine hypotheses iteratively .

Q. What experimental frameworks support the study of this compound’s interactions with biological systems?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular dynamics (MD) simulations can model interactions at atomic resolution. For in vivo relevance, employ organ-on-a-chip systems or zebrafish models to assess bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.